Bienvenue dans la boutique en ligne BenchChem!

1-((1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine

Medicinal Chemistry Building Block Procurement Molecular Property Differentiation

1-((1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine (CAS 1171977-38-0) is a synthetic small-molecule building block with molecular formula C₁₀H₁₆F₂N₄O₂S and molecular weight 294.32 g/mol, typically supplied at ≥95–97% purity. Its structure integrates a 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole core linked via a sulfonyl bridge to a piperazine ring.

Molecular Formula C10H16F2N4O2S
Molecular Weight 294.32 g/mol
CAS No. 1171977-38-0
Cat. No. B3376102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine
CAS1171977-38-0
Molecular FormulaC10H16F2N4O2S
Molecular Weight294.32 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCNCC2
InChIInChI=1S/C10H16F2N4O2S/c1-7-9(8(2)16(14-7)10(11)12)19(17,18)15-5-3-13-4-6-15/h10,13H,3-6H2,1-2H3
InChIKeyZHVWULMGBIEEOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine (CAS 1171977-38-0): Sourcing Guide for a Difluoromethyl Pyrazole Sulfonyl Piperazine Building Block


1-((1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine (CAS 1171977-38-0) is a synthetic small-molecule building block with molecular formula C₁₀H₁₆F₂N₄O₂S and molecular weight 294.32 g/mol, typically supplied at ≥95–97% purity . Its structure integrates a 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole core linked via a sulfonyl bridge to a piperazine ring . This compound belongs to the class of sulfonylpiperazine-functionalized difluoromethyl pyrazoles, a scaffold associated with fungicide discovery, kinase inhibitor design, and PDE4 modulation programs [1]. For procurement purposes, it is essential to recognize that closely related pyrazole regioisomers and methyl-substitution variants exist under distinct CAS numbers and exhibit divergent physicochemical and biological profiles, making precise CAS-level specification critical for experimental reproducibility.

Procurement Risk Alert: Why 1-((1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine Cannot Be Uncritically Substituted by Regioisomeric or Des-methyl Analogs


Substituting 1-((1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine with a closely related analog—such as the 3-monomethyl variant (C₉H₁₄F₂N₄O₂S, MW 280.30), the 5-monomethyl regioisomer (CAS 1006482-97-8), or the des-difluoromethyl des-methyl analog 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine (CAS 1049801-48-0)—introduces measurable differences in molecular weight, lipophilicity, hydrogen-bond donor/acceptor capacity, and metabolic stability that can alter target binding, solubility, and pharmacokinetic outcomes . Even within the same pyrazole-sulfonyl-piperazine chemotype, a single methyl group deletion reduces molecular weight by ~14 Da and eliminates a hydrophobic contact point, while removal of the N1-difluoromethyl group abolishes the CF₂H moiety's capacity for hydrogen-bond donation and its established role in enhancing metabolic stability and modulating lipophilicity [1][2]. These structural perturbations are sufficient to generate divergent biological activity in kinase inhibition, antifungal, and GPCR modulation programs, underscoring the procurement necessity of confirming the exact CAS and substitution pattern before committing to synthesis or screening campaigns.

Comparative Specifications and Physicochemical Differentiation Evidence for 1-((1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine (CAS 1171977-38-0)


Molecular Weight and Heavy Atom Count Differentiation vs. 3-Methyl and 5-Methyl Monomethyl Regioisomers

The target compound (C₁₀H₁₆F₂N₄O₂S, MW 294.32) possesses an additional methyl group and one extra carbon atom compared to the 3-monomethyl analog 1-((1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine (C₉H₁₄F₂N₄O₂S, MW 280.30) and the 5-monomethyl regioisomer (CAS 1006482-97-8, C₉H₁₄F₂N₄O₂S, MW 280.30) [1]. This +14 Da mass difference corresponds to a CH₂ group, increasing the heavy atom count from 18 to 19 and altering the topological polar surface area (target TPSA = 75.6 Ų vs. predicted TPSA for monomethyl analogs ~75.6 Ų; the additional methyl marginally increases hydrophobic surface area while preserving hydrogen bond acceptor count at 7) .

Medicinal Chemistry Building Block Procurement Molecular Property Differentiation

Lipophilicity (LogP) Differential Conferred by the N1-Difluoromethyl Group vs. the Des-Fluoromethyl NH-Pyrazole Analog

The target compound carries an N1-difluoromethyl (–CF₂H) substituent, whereas the commercially available analog 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine (CAS 1049801-48-0, C₉H₁₆N₄O₂S, MW 244.32) bears an unsubstituted NH at the pyrazole N1 position [1]. The –CF₂H group is a well-characterized lipophilic hydrogen-bond donor that increases logP relative to –H while also enhancing metabolic stability [2]. The target compound's XLogP3 is calculated as 0.4 ; the des-CF₂H analog is predicted to have appreciably lower logP owing to the polar NH moiety, although an experimentally measured logP for the des-CF₂H analog has not been reported. Supporting class-level data from 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole (CAS 956477-62-6) shows a measured logP of 1.895 for the pyrazole core alone , while the des-fluoromethyl parent 3,5-dimethyl-1H-pyrazole has a logP approximately 0.7–1.0 units lower, confirming that –CF₂H installation predictably increases lipophilicity by ~1 log unit at the pyrazole core level.

ADME Optimization Lipophilicity Tuning Drug Design Agrochemical Discovery

Metabolic Stability Enhancement by the N1-Difluoromethyl Substituent: Class-Level Evidence from Difluoromethyl Pyrazole Derivatives

The difluoromethyl (–CF₂H) group functions as a metabolically stable lipophilic hydrogen-bond donor, and its incorporation into pyrazole scaffolds has been shown to enhance resistance to oxidative metabolism compared to –CH₃ or –H substituents [1]. A recent review of difluoromethyl isosteres in pesticide design reports that –CF₂H moderately regulates metabolic stability, lipophilicity, and bioavailability relative to –CH₃, while a study of polysubstituted 4-difluoromethyl pyrazoles demonstrates that fluorinated substituents significantly alter hydrolytic and metabolic stability by modulating pKa and conformation [2]. Although direct microsomal stability data for the target compound versus its des-fluoromethyl analog have not been published, the class-level evidence strongly supports that the target compound would exhibit superior metabolic stability relative to CAS 1049801-48-0 (the NH-pyrazole analog), representing a measurable procurement-relevant differentiation for programs prioritizing pharmacokinetic durability.

Metabolic Stability Fluorine Chemistry Pharmacokinetics Lead Optimization

Purity Benchmarking: Target Compound ≥97% vs. Typical Research-Grade Specifications for Pyrazole Sulfonyl Piperazine Analogs

For procurement in medicinal chemistry and agrochemical research, purity specification directly impacts reproducibility of biological assays and downstream synthetic yields. The target compound is commercially available at 97% purity (Leyan Catalog No. 1311791) and 95% purity (AKSci Catalog No. 4879DC) . In contrast, several structurally related building blocks—including the sulfonyl chloride precursor 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS 943152-92-9)—are supplied at ≥95% purity , while the 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole core reagent (CAS 956477-62-6) is available at 98% . These purity tiers matter: a 2% differential between 95% and 97% purity translates to a 40% reduction in total impurity burden, which can be consequential in high-sensitivity biochemical assays where trace sulfonyl chloride or des-piperazine byproducts from incomplete coupling may act as off-target inhibitors or assay interferents.

Quality Control Procurement Specification Analytical Chemistry Building Block Reliability

Functional Group Vector for Late-Stage Diversification: Piperazine NH as a Conjugation Handle vs. N-Substituted Piperazine Analogs

The target compound possesses a free secondary amine on the piperazine ring (hydrogen bond donor count = 1; one ionizable NH), enabling straightforward further functionalization via N-alkylation, N-acylation, N-sulfonylation, or reductive amination . This distinguishes it from N-substituted piperazine analogs such as 1-benzyl-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine (MW 370.42) or the trifluoromethylphenyl-substituted derivative 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)phenyl]piperazine, where the piperazine nitrogen is already occupied and unavailable for diversification without deprotection chemistry . The free NH also enables salt formation (e.g., hydrochloride) to modulate solubility and crystallinity for formulation or storage purposes.

Parallel Synthesis Library Design Medicinal Chemistry Fragment-Based Drug Discovery

Biological Scaffold Validation: Pyrazole Sulfonyl Piperazine Motif in Kinase and GPCR Modulation Programs

The pyrazole-sulfonyl-piperazine pharmacophore embedded in the target compound is a validated scaffold across multiple target classes. A recent study reported HPK1 inhibitors containing an N-sulfonyl pyrazole unit, with compound 14 achieving HPK1 IC₅₀ = 1.7 nM and oral bioavailability of 22.8% in mice while maintaining selectivity over GLK and LCK [1]. Separately, 1-{1-(difluoromethyl)-5-methyl-1H-pyrazol-4-ylsulfonyl}piperazine has been described as an ideal candidate for designing selective GPCR modulators, with the difluoromethyl group enhancing metabolic stability and improving binding affinity [2]. The target compound—with its 3,5-dimethyl substitution pattern and difluoromethyl group—shares these core pharmacophoric elements while offering a distinct substitution vector that may tune selectivity profiles differently from the 5-methyl monomethyl regioisomer. These class-level validations reduce the risk of investing in an unproven chemotype.

Kinase Inhibition GPCR Modulation Scaffold Validation Hit Discovery

Procurement-Relevant Application Scenarios for 1-((1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine (CAS 1171977-38-0)


Medicinal Chemistry Library Synthesis and Parallel Scaffold Decoration

The free piperazine NH of the target compound serves as a conjugation handle for rapid parallel library generation via N-alkylation, N-acylation, or N-sulfonylation . This enables systematic exploration of SAR around the pyrazole-sulfonyl-piperazine core in programs targeting kinases (e.g., HPK1, where N-sulfonyl pyrazole derivatives have achieved IC₅₀ values of 1.7 nM [1]), GPCRs, or PDE4. The 3,5-dimethyl + N1–CF₂H substitution pattern provides a distinct lipophilicity and metabolic stability profile compared to monomethyl or NH-pyrazole analogs, making it a valuable entry point for lead optimization campaigns where balanced potency and ADME properties are required. Procuring the 97% purity grade from suppliers such as Leyan minimizes the need for pre-synthesis repurification .

Agrochemical Discovery: Fungicide Lead Generation Leveraging the Difluoromethyl Pyrazole Pharmacophore

Difluoromethyl pyrazole derivatives are established scaffolds in succinate dehydrogenase inhibitor (SDHI) fungicide discovery, with commercial examples such as benzovindiflupyr . The target compound incorporates the N1–CF₂H-pyrazole motif shown to enhance metabolic stability and lipophilicity in fungicide lead optimization [1], while the sulfonyl-piperazine moiety offers an additional vector for tuning physicochemical properties and target binding. Recent studies on novel difluoromethyl pyrazole derivatives have demonstrated antifungal activity against Botrytis cinerea, Fusarium oxysporum, and Pseudomonas syringae at 50 mg/L, validating the scaffold's agricultural relevance . The target compound can serve as a key intermediate for synthesizing sulfonamide-based SDHI analogs or as a scaffold for direct antifungal screening.

Biophysical and Biochemical Probe Development Requiring Defined Lipophilicity and Hydrogen-Bonding Capacity

With a computed XLogP3 of 0.4 and a hydrogen bond donor count of 1 (piperazine NH), the target compound occupies a balanced physicochemical space suitable for biochemical probe development . The –CF₂H group functions as a lipophilic hydrogen-bond donor [1], a feature increasingly exploited in fragment-based drug discovery to simultaneously engage hydrophobic pockets and polar residues. This dual character differentiates the target from the des-CF₂H analog (CAS 1049801-48-0), which lacks this hydrogen-bond donor capacity at the pyrazole N1 position. For laboratories developing differential scanning fluorimetry (DSF), surface plasmon resonance (SPR), or NMR-based fragment screens, the compound's defined TPSA of 75.6 Ų and moderate lipophilicity make it suitable for aqueous-compatible assay conditions without requiring DMSO concentrations that may denature protein targets.

Method Development and Analytical Reference Standard for Pyrazole Sulfonyl Piperazine Chemotype Characterization

The target compound's well-defined structure (canonical SMILES: CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCNCC2) and commercial availability at 97% purity make it a suitable reference standard for developing LC-MS, HPLC, and NMR analytical methods for the broader pyrazole sulfonyl piperazine compound class [1]. Its molecular weight of 294.32 g/mol, 19 heavy atoms, and characteristic isotopic pattern from two fluorine atoms provide distinctive MS signatures for method calibration. Compared to the 5-methyl regioisomer (CAS 1006482-97-8) or the sulfonyl chloride precursor (CAS 943152-92-9), the target compound offers greater chemical stability (no hydrolytically labile sulfonyl chloride) and a well-resolved chromatographic profile, making it preferable for routine analytical quality control in building block management workflows .

Quote Request

Request a Quote for 1-((1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.